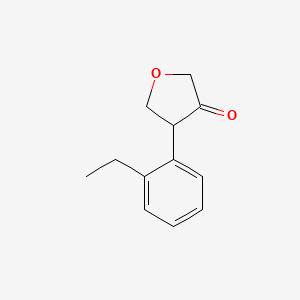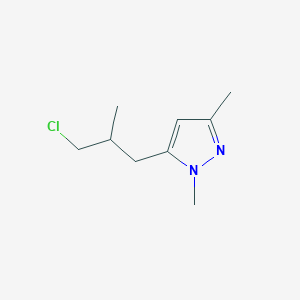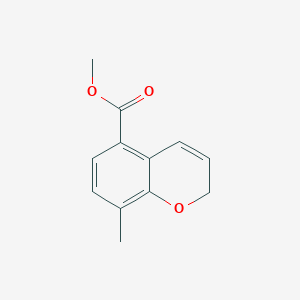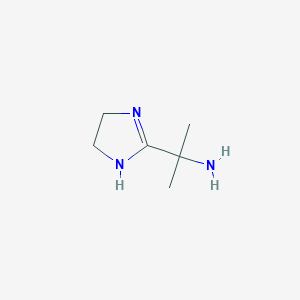
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of amines It is characterized by a pyrrolidine ring substituted with a dimethylamino group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with dimethylamine and isopropyl halides
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(propan-2-yl)pyrrolidine: Similar structure but lacks the amino group.
N,N-Dimethyl-3-(propan-2-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-Dimethyl-3-(propan-2-yl)morpholine: Contains a morpholine ring.
Uniqueness
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a dimethylamino group and an isopropyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N,N-dimethyl-3-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9(11(3)4)5-6-10-7-9/h8,10H,5-7H2,1-4H3 |
Clé InChI |
LFBTTWWXOPFGOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCNC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)




![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)

